First-in-Class Synthetic CB2 PAM with Validated In Vivo Oral Activity at Defined Doses
Ec2la is the first synthetic positive allosteric modulator (PAM) of CB2 receptors to be identified and pharmacologically characterized, representing a distinct mechanistic class from orthosteric agonists and natural product PAMs such as trans-β-caryophyllene (TBC) and cannabidiol (CBD) [1]. In an oxaliplatin-induced neuropathic pain model in male CD-1 mice, Ec2la (oral administration) produced a statistically significant antinociceptive effect at doses of 5, 10, and 20 mg/kg, whereas vehicle control showed no effect [1].
| Evidence Dimension | In vivo oral antinociceptive efficacy in neuropathic pain model |
|---|---|
| Target Compound Data | Significant increase in licking latency at 5, 10, and 20 mg/kg (p.o.) |
| Comparator Or Baseline | Vehicle control (no antinociceptive effect) |
| Quantified Difference | Ec2la produced a dose-dependent increase in latency compared to vehicle; statistical significance achieved starting at 5 mg/kg |
| Conditions | Male CD-1 albino mice; oxaliplatin-induced neuropathic pain model; oral (p.o.) administration |
Why This Matters
Demonstrates that Ec2la is orally bioavailable and produces measurable in vivo efficacy at defined doses, a critical requirement for preclinical pain research programs.
- [1] Gado F, Di Cesare Mannelli L, Lucarini E, Bertini S, Cappelli E, Digiacomo M, et al. Identification of the First Synthetic Allosteric Modulator of the CB2 Receptors and Evidence of Its Efficacy for Neuropathic Pain Relief. J Med Chem. 2019;62(1):276-287. PMID: 29990428. View Source
